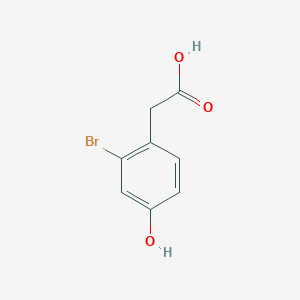

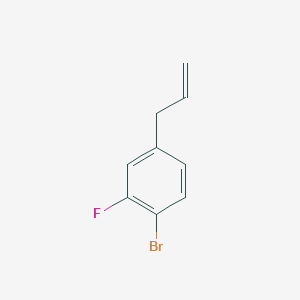

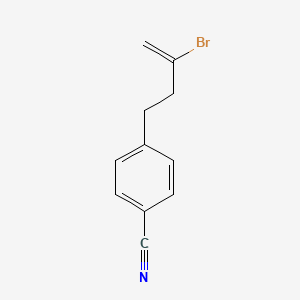

1-(4-Bromo-2-fluorophenyl)-1H-pyrrole-2,5-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-Bromo-2-fluorophenyl)-1H-pyrrole-2,5-dione (BFPPD) is an organic compound that has become increasingly popular in the scientific community due to its unique reactivity and potential applications. BFPPD is a bromofluorophenyl pyrrole derivative, a type of heterocyclic compound that is composed of a nitrogen atom bonded to four carbon atoms and one bromine atom. BFPPD has been studied for its potential uses in medicinal chemistry, organic synthesis, and drug development. In

科学的研究の応用

Glycolic Acid Oxidase Inhibition

Research by Rooney et al. (1983) focused on derivatives of 3-hydroxy-1H-pyrrole-2,5-dione as inhibitors of glycolic acid oxidase (GAO), with compounds showing potent inhibition of porcine liver GAO in vitro. This study highlighted the significance of lipophilic substituents for enzyme inhibition, pointing towards potential therapeutic applications in conditions where GAO activity is implicated, such as hyperoxaluria (Rooney et al., 1983).

Luminescent Polymers

Zhang and Tieke (2008) synthesized polymers containing the pyrrolo[3,4-c]pyrrole-1,4-dione unit, showcasing strong fluorescence and potential for optoelectronic applications. The study demonstrates how structural modifications can influence the optical and electrochemical properties of polymers, making them suitable for use in devices like organic light-emitting diodes (OLEDs) and photovoltaic cells (Zhang & Tieke, 2008).

Corrosion Inhibition

A study by Zarrouk et al. (2015) on 1H-pyrrole-2,5-dione derivatives found them to be effective corrosion inhibitors for carbon steel in hydrochloric acid, suggesting applications in industrial corrosion protection. The derivatives showed inhibition efficiency that increased with concentration, underlining their potential for safeguarding metal surfaces in acidic environments (Zarrouk et al., 2015).

Anti-HIV-1 Activity

Research on novel 3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-4,6-dione derivatives by Liu et al. (2016) showed promising anti-HIV-1 activities. This work highlights the potential of structurally related compounds in the development of new therapeutic agents for HIV-1 treatment (Liu et al., 2016).

Solubility and Solvent Effects

A study by Li et al. (2019) on the solubility of 1-(2-bromo-phenyl)-pyrrole-2,5-dione across various solvents at different temperatures provides valuable data for the formulation of pharmaceuticals and fine chemicals, helping in the design of processes where solubility plays a critical role (Li et al., 2019).

作用機序

Target of Action

A compound with a similar structure, (2-{[(4-bromo-2-fluorobenzyl)amino]carbonyl}-5-chlorophenoxy)acetic acid, is known to target aldose reductase . Aldose reductase is an enzyme involved in glucose metabolism and is a key player in the development of complications in diabetes.

Mode of Action

Compounds that target aldose reductase typically inhibit the enzyme, preventing it from converting glucose into sorbitol . This can help to prevent the accumulation of sorbitol, which can cause cellular damage.

Biochemical Pathways

Inhibition of aldose reductase would primarily affect the polyol pathway, a secondary route of glucose metabolism . By inhibiting Aldose reductase, the conversion of glucose to sorbitol is reduced, potentially mitigating the harmful effects of sorbitol accumulation in cells.

Result of Action

If it acts similarly to other aldose reductase inhibitors, it may help to prevent the accumulation of sorbitol in cells, potentially reducing cellular damage and the development of complications in conditions like diabetes .

特性

IUPAC Name |

1-(4-bromo-2-fluorophenyl)pyrrole-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrFNO2/c11-6-1-2-8(7(12)5-6)13-9(14)3-4-10(13)15/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZVMHIFRABEFJC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)N2C(=O)C=CC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrFNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。